molecular formula C14H19NO B13694025 1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol

1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol

Cat. No.: B13694025
M. Wt: 217.31 g/mol
InChI Key: DPKRWAKYXMBGKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a benzyl group and a cyclopropyl group

Preparation Methods

One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole such as an azomethine ylide reacts with a dipolarophile like an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the presence of benzyl and cyclopropyl groups influence its binding affinity and selectivity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

1-Benzyl-3-cyclopropyl-pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-3-cyclopropylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-6-7-13)8-9-15(11-14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKRWAKYXMBGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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